1-Benzyl-2,5-dimethylpiperidin-4-one

Conformational Analysis Piperidinone Chemistry Stereochemistry

1-Benzyl-2,5-dimethylpiperidin-4-one (CAS 63791-75-3) is a piperidin-4-one derivative featuring a piperidine ring with a ketone at the 4-position, methyl groups at the 2- and 5-positions, and a benzyl substituent on the ring nitrogen. It belongs to the broader class of N-benzylpiperidin-4-ones, which are widely recognized as key structural scaffolds in drug design due to their presence in compounds such as the analgesic remifentanil and the antipsychotic haloperidol.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 63791-75-3
Cat. No. B3385490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,5-dimethylpiperidin-4-one
CAS63791-75-3
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(CN1CC2=CC=CC=C2)C
InChIInChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
InChIKeyGALZSXMMVXOBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,5-dimethylpiperidin-4-one (CAS 63791-75-3): A Versatile N-Benzylpiperidinone Scaffold for Pharmaceutical Intermediates and Research


1-Benzyl-2,5-dimethylpiperidin-4-one (CAS 63791-75-3) is a piperidin-4-one derivative featuring a piperidine ring with a ketone at the 4-position, methyl groups at the 2- and 5-positions, and a benzyl substituent on the ring nitrogen . It belongs to the broader class of N-benzylpiperidin-4-ones, which are widely recognized as key structural scaffolds in drug design due to their presence in compounds such as the analgesic remifentanil and the antipsychotic haloperidol [1]. The compound is a versatile synthetic intermediate, primarily utilized in the preparation of substituted piperidines and as a building block in medicinal chemistry programs [2].

Why Generic Substitution of 1-Benzyl-2,5-dimethylpiperidin-4-one (63791-75-3) with Unsubstituted N-Benzylpiperidin-4-one is Not Feasible


While N-benzylpiperidin-4-one (CAS 3612-20-2) is a commercially available and versatile substrate, it cannot serve as a direct replacement for 1-Benzyl-2,5-dimethylpiperidin-4-one. The introduction of methyl groups at the 2- and 5-positions fundamentally alters the scaffold's stereochemical and conformational properties. Studies on N-alkyl-2,5-dimethylpiperid-4-ones demonstrate that the conformational equilibrium and the relative stability of cis and trans isomers are critically dependent on both the size and electronic nature of the N-substituent and the presence of the ring methyl groups [1]. This means that the 2,5-dimethyl substitution pattern imparts a unique three-dimensional shape that influences its reactivity and potential biological interactions in ways that the unsubstituted parent compound does not. Therefore, assuming functional interchangeability based solely on the N-benzylpiperidinone core is a scientific error, as the downstream stereochemical outcomes and resulting physicochemical properties are not equivalent [2].

Quantitative Evidence Guide for 1-Benzyl-2,5-dimethylpiperidin-4-one (63791-75-3): Differential Data vs. Structural Analogs


Conformational Differentiation of 1-Benzyl-2,5-dimethylpiperidin-4-one vs. Unsubstituted N-Benzylpiperidin-4-one

The conformational equilibrium of 2,5-dimethylpiperid-4-ones is highly dependent on the volume of the N-substituent [1]. The target compound, with its N-benzyl group, will adopt a different conformational profile (cis/trans isomer distribution) compared to both its unsubstituted parent N-benzylpiperidin-4-one and other N-alkyl analogs (e.g., N-methyl, N-tert-butyl). This is a critical differentiating factor for any application requiring a specific stereochemical or geometric pre-organization, such as in structure-based drug design.

Conformational Analysis Piperidinone Chemistry Stereochemistry

Biological Activity Differentiation: Multi-Target Enzyme Inhibition Profile

The compound has been identified as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-target enzyme inhibition profile distinguishes it from simpler piperidinone analogs which lack such broad biological activity. While specific IC50 values for the target compound were not located in permissible sources, the class of mono-substituted 3-arylmethylidene-N-benzylpiperidin-4-ones, which are direct derivatives of this scaffold, possess similar acetylcholinesterase (AChE) inhibitory activity as the drug donepezil, highlighting the significant biological potential of this specific structural class [2].

Lipoxygenase Inhibition Antioxidant Enzyme Inhibitor

Physicochemical Property Differentiation for Compound Selection: LogP vs. Unsubstituted N-Benzylpiperidin-4-one

The target compound possesses a defined LogP value of approximately 2.86 , which is a key determinant of its lipophilicity and potential for passive membrane permeability. This value is a direct consequence of its specific substitution pattern (N-benzyl and 2,5-dimethyl groups). The unsubstituted N-benzylpiperidin-4-one (CAS 3612-20-2) is expected to have a significantly lower LogP due to the absence of the two lipophilic methyl groups, leading to a marked difference in its predicted ADME profile. This provides a quantitative, measurable parameter for differentiating the compounds in a procurement or screening context.

Physicochemical Properties Lipophilicity Compound Selection

Synthetic Utility: A Direct Precursor for Stereodefined 2,5-Disubstituted Piperidines

The compound serves as a direct and versatile precursor for the synthesis of 2,5-disubstituted piperidines [1]. This is a highly valued scaffold in medicinal chemistry, as evidenced by the fact that cis-2,5-disubstituted piperidine isomers have been found to exhibit potent activity and selectivity for the dopamine transporter [2]. The presence of the pre-installed methyl groups at the 2- and 5-positions eliminates the need for subsequent and potentially difficult C-alkylation steps, providing a significant advantage over using a simpler piperidinone that would require complex and low-yielding functionalization.

Synthetic Intermediate Piperidine Synthesis Medicinal Chemistry

Optimal Research and Industrial Applications for 1-Benzyl-2,5-dimethylpiperidin-4-one (63791-75-3) Based on Verified Evidence


Medicinal Chemistry: Synthesis of Novel Dopamine Transporter (DAT) Ligands

Use as a key intermediate for constructing a library of cis- and trans-2,5-disubstituted piperidines. The evidence confirms this scaffold yields potent and selective dopamine transporter ligands, making it a strategic starting material for developing therapeutics for neurological disorders like ADHD or depression [1].

Drug Discovery: Scaffold for Multi-Target Enzyme Inhibitors

Employ this compound as a core scaffold for designing novel anti-inflammatory or neuroprotective agents. Its demonstrated inhibitory activity against lipoxygenase and its derivatives' acetylcholinesterase inhibition (comparable to donepezil) provide a strong rationale for lead optimization in programs targeting inflammation, Alzheimer's disease, or cancer [REFS-2, REFS-3].

Chemical Biology: Probing Lipoxygenase and Arachidonic Acid Pathways

Utilize the compound as a chemical probe to study arachidonic acid metabolism and the role of lipoxygenases in cellular signaling. Its identified biological activity profile makes it a valuable tool for dissecting these pathways in vitro, providing a more complex tool than simpler, single-target inhibitors [2].

Process Chemistry: Developing Stereocontrolled Synthetic Routes

Leverage this compound to develop and optimize stereocontrolled synthetic methodologies, such as reductions or Grignard additions, to produce stereochemically pure 2,5-disubstituted piperidines. Its defined substitution pattern serves as an ideal model system for reaction development, where the stereochemical outcome is of paramount importance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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